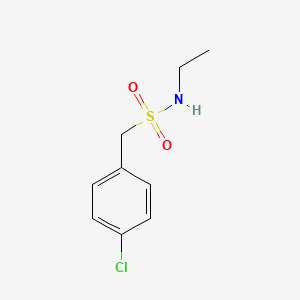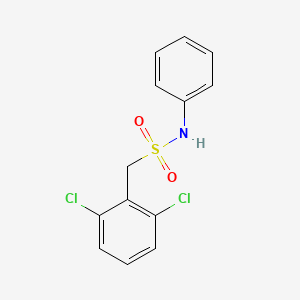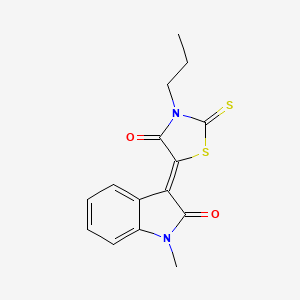
5-benzylidene-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-benzylidene-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-benzylidene-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione is 391.09906259 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-benzylidene-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-benzylidene-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Evaluation
- Synthesis and Antimicrobial Evaluation : A study by Jat et al. (2006) reported the synthesis of 1,3-thiazolidine-2,4-dione derivatives, including compounds structurally related to 5-benzylidene thiazolidine-2,4-dione. These compounds demonstrated significant antibacterial and antifungal activities against various microorganisms such as B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, A. fumigatus, and C. albicans (Jat, Salvi, Talesara, & Joshi, 2006).
Anticancer Potential
- Anticancer Activity : Chandrappa et al. (2008) explored the antiproliferative activity of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives against various human cancer cell lines. Some derivatives displayed potent antiproliferative activity, indicating the potential of these compounds in cancer research (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Antidiabetic Activity
- Antidiabetic Research : Storr et al. (2003) studied vanadium compounds chelated with thiazolidinedione moieties for diabetes therapy. These compounds exhibited insulin-enhancing potential, highlighting the significance of thiazolidinedione derivatives in diabetes research (Storr, Mitchell, Buglyó, Thompson, Yuen, McNeill, & Orvig, 2003).
Synthesis and Structural Characterization
- **Synthesisand Structural Studies**: Kumar, Biju, and Sadasivan (2018) synthesized a new aromatic hydrazone using a compound structurally similar to 5-benzylidene thiazolidine-2,4-dione. This study provided insights into the structure and potential pH-dependent properties of the molecule, which can be significant in chemical research and applications (Kumar, Biju, & Sadasivan, 2018).
Antimicrobial Activity
- Further Antimicrobial Insights : Prakash et al. (2011) synthesized a series of compounds including 5-benzylidene thiazolidine-2,4-diones, which showed significant in vitro antibacterial and antifungal activities. This underlines the potential of these compounds in the development of new antimicrobial agents (Prakash, Aneja, Lohan, Hussain, Arora, Sharma, & Aneja, 2011).
Antioxidant Properties
- Antioxidant Evaluation : The antioxidant properties of compounds related to 5-benzylidene thiazolidine-2,4-dione have been investigated, revealing their potential as free radical scavengers. This could have implications in the development of treatments for diseases caused by oxidative stress (Kumar, Biju, & Sadasivan, 2018).
Propriétés
IUPAC Name |
(5Z)-5-benzylidene-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-14-18(20(26)24(22(14)2)16-11-7-4-8-12-16)23-19(25)17(28-21(23)27)13-15-9-5-3-6-10-15/h3-13H,1-2H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNISPQXJGKOKBP-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=CC=C4)SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC=CC=C4)/SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B3750811.png)
![methyl {7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3750838.png)
![methyl 2-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B3750841.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)thio]ethyl (4-chlorophenyl)carbamate](/img/structure/B3750849.png)
![3-(4-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B3750851.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3750858.png)
![1-(4-ethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3750864.png)
![2-[(3-fluorobenzyl)thio]-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B3750879.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3750899.png)


![1-acetyl-5-{[6-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3750928.png)